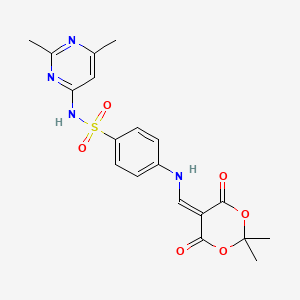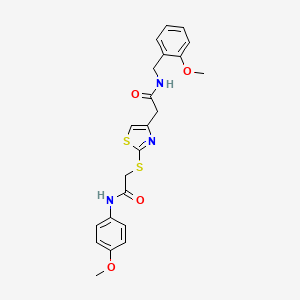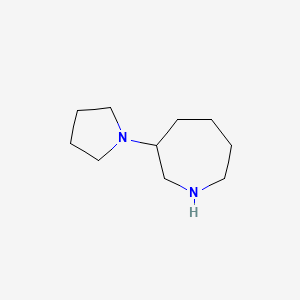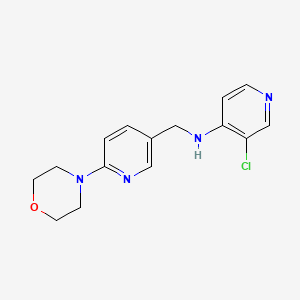![molecular formula C15H17N5O3S B2645133 4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034254-71-0](/img/structure/B2645133.png)
4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C9H12N2O3S . It is also known by other names such as 4-pyridin-3-ylsulfonylmorpholine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2 . The compound has a molecular weight of 228.27 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.27 g/mol. It has a computed XLogP3-AA value of -0.4, indicating its relative hydrophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 2 rotatable bonds. The exact mass and monoisotopic mass are both 228.05686342 g/mol. The topological polar surface area is 67.9 Ų and it has 15 heavy atoms .Aplicaciones Científicas De Investigación
Molecular Structure and Pharmacophore Utility
4-(Pyrimidin-4-yl)morpholines, including structures similar to 4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine, are recognized as key pharmacophores. Their structure, particularly the morpholine ring, is instrumental in forming hydrogen bonding interactions and conferring selectivity in kinase inhibition, primarily targeting the PI3K and PIKKs pathways. The morpholine ring's ability to adopt a co-planar conformation with adjacent aromatic cores is critical for its function as a kinase hinge binder. This attribute is facilitated by the interaction between the non-bonding pair of electrons of the morpholine nitrogen and the electron-deficient pyrimidine π-system (Hobbs et al., 2019).
Synthesis Methods
Efficient and environmentally friendly synthesis methods for similar morpholine derivatives have been developed. For example, a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates inhibiting tumor necrosis factor-alpha and nitric oxide, involves commercially available starting materials and a series of condensation, chlorination, and nucleophilic substitution reactions (Lei et al., 2017).
Biological Activity and Applications
Morpholine derivatives, including structures akin to this compound, exhibit a wide range of biological activities. They have been studied for their potential as anticonvulsant agents, showing significant efficacy in preclinical seizure models. Some compounds demonstrate superior protection indexes compared to established antiepileptic drugs, suggesting their potential as new therapeutic agents (Rybka et al., 2017). Additionally, hybrid compounds combining morpholine structures with other pharmacologically active fragments have shown broad-spectrum anticonvulsant activity across various seizure models, highlighting their potential for therapeutic applications (Kamiński et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-(6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-24(22,13-2-1-3-16-9-13)20-10-12-8-17-15(18-14(12)11-20)19-4-6-23-7-5-19/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHYZJWVFDZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)

![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)
![N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B2645065.png)





